3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
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Overview
Description
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is an organic compound that features a pyrazole ring substituted with dimethyl groups and a methoxybenzoic acid moiety
Mechanism of Action
Target of Action
It’s structurally similar compound, 3,5-dimethyl-1h-pyrazole , is known to interact with various biological targets
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways
Pharmacokinetics
A structurally similar compound was found to have high solubility in saline at ph 7, suggesting good bioavailability
Result of Action
A structurally similar compound showed potent in vitro antipromastigote activity , suggesting that this compound might have similar effects
Action Environment
Factors such as ph and temperature are known to affect the stability and efficacy of many compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog without the methoxybenzoic acid group.
4-Methoxybenzoic Acid: Lacks the pyrazole moiety but shares the methoxybenzoic acid structure.
3,5-Dimethyl-1H-pyrazol-4-yl-benzoic Acid: Similar structure but with different substitution patterns
Uniqueness
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is unique due to the combination of the pyrazole ring and the methoxybenzoic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-6-10(2)16(15-9)8-12-7-11(14(17)18)4-5-13(12)19-3/h4-7H,8H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSQRQOVLIJMOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360161 |
Source
|
Record name | 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887408-93-7 |
Source
|
Record name | 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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